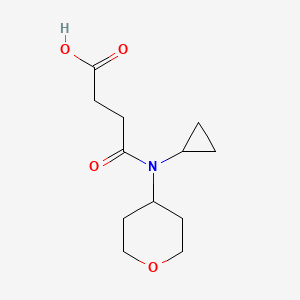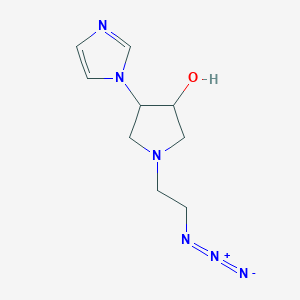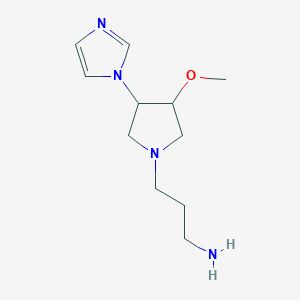![molecular formula C9H12N6 B1490382 1-(2-アジドエチル)-6-エチル-1H-イミダゾ[1,2-b]ピラゾール CAS No. 2098022-69-4](/img/structure/B1490382.png)
1-(2-アジドエチル)-6-エチル-1H-イミダゾ[1,2-b]ピラゾール
概要
説明
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
Synthesis Analysis
Pyrazoles can be synthesized from various precursors or using post-functionalization reactions once the pyrazole ring is formed . For example, an efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles .
Molecular Structure Analysis
The molecular structure of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary greatly depending on their specific structure and substituent groups .
科学的研究の応用
抗菌活性
アジドエチル-イミダゾ[1,2-b]ピラゾール化合物は、抗菌剤としての可能性について研究されてきました。ピラゾール化合物の合成誘導体は、さまざまな微生物株に対して有意な増殖阻害活性を示しています。 この化合物の構造により、微生物酵素と相互作用し、その機能を阻害して感染の拡大を防ぐ可能性があります .
抗酸化特性
研究によると、ピラゾール誘導体は、顕著な抗酸化特性を示す可能性があります。これらの化合物は、生物系に有害なフリーラジカルをスカベンジすることができます。 これらのラジカルを中和することにより、アジドエチル-イミダゾ[1,2-b]ピラゾール誘導体は、酸化ストレス関連疾患の予防に役立つ可能性があります .
抗ウイルス用途
分子ドッキング研究は、ピラゾールベースの化合物が、SARS-CoV-2を含むウイルスに対する強力な阻害剤として役立つ可能性を示唆しています。 これらの化合物のウイルスプロテアーゼとの結合親和性は、新規抗ウイルス薬候補の発見における可能性を示しています .
抗炎症作用
ピラゾール化合物は、抗炎症作用を持つことが知られています。それらは身体の炎症反応を調節することができ、炎症性疾患の治療のための潜在的な候補となります。 特定のアジドエチル-イミダゾ[1,2-b]ピラゾール誘導体は、この用途における有効性についてさらに調査する必要があります .
抗癌活性
一部のピラゾール誘導体は、癌細胞のアポトーシスを誘導し、コロニー形成を阻害し、癌性組織の創傷治癒を阻害することが発見されています。 これは、アジドエチル-イミダゾ[1,2-b]ピラゾールが、特に新規化学療法薬の開発における癌研究において価値のある化合物であることを示唆しています .
配位化学
ピラゾール誘導体を含むアゾールは、配位化学において重要な役割を果たしています。 それらはさまざまな金属と錯体を形成することができ、触媒、材料科学、有機金属化合物の合成に利用できます .
創薬
アジドエチル-イミダゾ[1,2-b]ピラゾールの構造モチーフは、さまざまな生物学的標的と結合しやすいです。 これは、さまざまな疾患を治療するために、特定の受容体または酵素との相互作用を強化するために修飾できる、創薬における貴重な足場となります .
農薬用途
ピラゾール誘導体は、農薬の開発にも使用されています。 それらの生物活性は、作物を害虫や病害から保護する化合物を作り出すために利用でき、農業生産性の向上に貢献します .
作用機序
Target of Action
Compounds with a similar pyrazole structure have been reported to target enzymes like cyclin-dependent kinases (cdks) and cyclooxygenase-2 (cox-2) . These enzymes play crucial roles in cell cycle regulation and inflammation, respectively .
Mode of Action
Similar pyrazole derivatives have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . The inhibition of this enzyme can help control blood sugar levels, making it a potential therapeutic target for type 2 diabetes .
Biochemical Pathways
Based on the reported targets of similar compounds, it can be inferred that this compound may influence pathways related to cell cycle regulation, inflammation, and carbohydrate metabolism .
Pharmacokinetics
Similar compounds have been reported to possess good binding affinity and appropriate drug-likeness properties, suggesting potential bioavailability .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, anti-cancer, and anti-diabetic effects .
Safety and Hazards
将来の方向性
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
生化学分析
Biochemical Properties
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole competes with the substrate for the active site of the enzyme. Additionally, this compound has been found to interact with other proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing the substrate from accessing it . This binding interaction is crucial for its inhibitory activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with oxidative stress and apoptosis in animal models . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase impacts carbohydrate metabolism by reducing the breakdown of complex carbohydrates into glucose . This interaction can lead to changes in blood glucose levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as mitochondria, can also impact cellular metabolism and function.
特性
IUPAC Name |
1-(2-azidoethyl)-6-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-2-8-7-9-14(4-3-11-13-10)5-6-15(9)12-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQTZGQQZRXDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)





